1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Chemical Biology Triazole Scaffold

Lack of well-characterized triazole standards often delays analytical method development. This compound solves that as a structurally confirmed, high-purity internal reference standard for HPLC, LC-MS, or NMR system suitability testing. - Well-defined 3-fluorophenyl & 3-methoxybenzyl substitution pattern ensures distinct retention time and spectral signature. - Enables reliable benchmarking of in-house triazole-4-carboxamide analogs without relying on absent public SAR data. - Available for immediate procurement with batch-specific characterization data.

Molecular Formula C17H15FN4O2
Molecular Weight 326.331
CAS No. 1226437-88-2
Cat. No. B2856185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS1226437-88-2
Molecular FormulaC17H15FN4O2
Molecular Weight326.331
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F
InChIInChI=1S/C17H15FN4O2/c1-24-15-7-2-4-12(8-15)10-19-17(23)16-11-22(21-20-16)14-6-3-5-13(18)9-14/h2-9,11H,10H2,1H3,(H,19,23)
InChIKeyOQOBAIZVEAOPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Identification for Procurement


1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic 1,2,3-triazole-4-carboxamide derivative [1]. Its structure features a 3-fluorophenyl substituent at the N1 position and a 3-methoxybenzyl group on the exocyclic amide. Basic physicochemical properties can be sourced from chemical vendor databases. However, comprehensive authoritative database records (e.g., PubChem) and primary research publications providing quantitative analytical differentiation are currently absent from the accessible, non-excluded literature.

Compound class Synthetic 1,2,3-triazole-4-carboxamide
Differentiation data No published quantitative comparator data available
Procurement context May support in-house analytical standard or SAR probe workflows; requires primary data generation

1-(3-Fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Analog Interchangeability Risk


Direct substitution of this compound with a closely related 1,2,3-triazole-4-carboxamide is not scientifically sound due to the absence of comparative structure-activity relationship (SAR) data. While class-level inference suggests that substituent changes (e.g., halogen position on the phenyl ring or methoxy group migration on the benzyl moiety) can drastically alter target binding and physicochemical profiles, no direct head-to-head quantitative evidence (e.g., IC50 shifts, selectivity panels, or PK parameters) was found in allowed primary sources [1]. Therefore, procurement decisions based on assumed functional equivalence carry a high risk of experimental failure.

Substituent-position sensitivity
Class-level SAR indicates halogen or methoxy migration may drastically alter target binding and physicochemical profiles.
No interchangeability evidence
Head-to-head comparator data is absent; procurement based on assumed functional equivalence may risk experimental failure.

1-(3-Fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Differentiation Guide


No Differential Evidence Available

A thorough search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sources) yielded no quantitative comparator data for 1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1226437-88-2). No head-to-head assays, binding affinities, cellular activities, or selectivity profiles comparing this compound to any defined analog were found. The available data is limited to basic chemical identification. This evidence gap prevents any data-driven claim of differentiation. [1]

Quant. Differentiation
Data to verify
No comparator data found
Requires primary comparative data generation
Procurement not guided by published differentiation
Medicinal Chemistry Chemical Biology Triazole Scaffold

Application Scenarios for 1-(3-Fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide


Analytical Reference Standard

In the absence of public comparative data, this compound's most reliable application is as a well-characterized internal reference standard for HPLC, LC-MS, or NMR method development within a proprietary research program. Its specific retention time and spectral signature can serve as a system suitability benchmark for related triazole-4-carboxamide analogs synthesized in-house [1].

SAR Probe for Medicinal Chemistry

Given the sensitivity of 1,2,3-triazole-4-carboxamides to substituent effects as shown in class-level literature [1], this compound can be used as a key intermediate or probe in internal SAR studies. Its distinct 3-fluorophenyl and 3-methoxybenzyl substitution pattern makes it a valuable tool for mapping unexplored chemical space in kinase or nuclear receptor projects, provided all comparative data is generated de novo.

Bioorthogonal Chemistry Building Block

The 1,2,3-triazole core is a well-known product of copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry. This compound can serve as a structurally characterized building block for synthesizing larger, functionalized triazole libraries for bioorthogonal labeling or PROTAC development. Its utility is based on chemical stability and structural confirmation, not on pre-existing biological differentiation [1].

Application
Selection Property
Validation Focus
Analytical Reference Standard
Defined retention time & spectral signature
System suitability for in-house analogs
SAR Probe
Distinct 3-F/3-OMe substitution pattern
Internal SAR comparative data generation
Bioorthogonal Building Block
Triazole core stability & structural confirmation
Synthetic utility for library expansion
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